4-Iodo-1-phenylsulfonyl-1H-pyrazole is an organic compound classified as an aryl iodide. It features a pyrazole ring, which is a five-membered heterocyclic compound containing two adjacent nitrogen atoms. The structure includes an iodine atom and a phenylsulfonyl group, making it a significant compound in organic synthesis. The molecular formula for this compound is , with a molecular weight of approximately 270.07 g/mol. Its InChI Key is PYJVDCYRDQUUKO-UHFFFAOYSA-N, and it is recognized under the CAS number 23889-85-2 .
The synthesis of 4-Iodo-1-phenylsulfonyl-1H-pyrazole typically involves the iodination of 1-phenylsulfonyl-1H-pyrazole. One effective method includes:
The reaction conditions typically require:
The molecular structure of 4-Iodo-1-phenylsulfonyl-1H-pyrazole can be represented as follows:
The SMILES representation is IC1=CN(N=C1)C(S(=O)(=O)C2=CC=CC=C2)=C, indicating the connectivity of atoms within the molecule .
4-Iodo-1-phenylsulfonyl-1H-pyrazole can undergo various chemical reactions, including:
For substitution reactions:
For iodination:
The major products depend on the specific reagents and conditions used, leading to various biaryl compounds or other substituted derivatives.
The compound's physical properties make it suitable for various synthetic applications in organic chemistry, particularly in developing more complex molecules .
4-Iodo-1-phenylsulfonyl-1H-pyrazole has several applications in scientific research:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5